1-Hexanamine, hydrobromide

Catalog No.
S1911398
CAS No.
7334-95-4
M.F
C6H16BrN
M. Wt
182.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexanamine, hydrobromide

CAS Number

7334-95-4

Product Name

1-Hexanamine, hydrobromide

IUPAC Name

hexan-1-amine;hydrobromide

Molecular Formula

C6H16BrN

Molecular Weight

182.1 g/mol

InChI

InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H

InChI Key

ZLSVALLKHLKICA-UHFFFAOYSA-N

SMILES

CCCCCCN.Br

Canonical SMILES

CCCCCCN.Br
  • Chemical Properties and Availability: Scientific databases like PubChem () provide basic information on the chemical structure, formula, and identifiers for 1-Hexanamine, hydrobromide. However, there is no mention of its established research applications.
  • Supplier Information: Chemical suppliers like Cymit Química offer this compound, but their product descriptions typically focus on availability, safety information, and properties, not specific research applications ().

1-Hexanamine, hydrobromide, also known as hexylamine hydrobromide, is a quaternary ammonium salt derived from 1-hexanamine. Its chemical formula is C6H16BrN\text{C}_6\text{H}_{16}\text{BrN}, and it has a molecular weight of 199.11 g/mol. This compound appears as a white crystalline solid and is soluble in water. As an amine, it features a primary amine functional group, which contributes to its reactivity and biological activity.

Typical of primary amines. Key reactions include:

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
  • Acid-Base Reactions: As a base, it can react with acids to form ammonium salts. For example, reacting with hydrochloric acid yields 1-hexanamine hydrochloride.
  • Formation of Amides: It can react with carboxylic acids or acid chlorides to form amides through acylation reactions .

1-Hexanamine exhibits biological activity primarily due to its role as a neurotransmitter precursor. It has been studied for its potential effects on the central nervous system and may influence mood and cognitive functions. Additionally, its hydrobromide form is noted for causing skin and eye irritation upon contact, indicating its reactivity in biological systems .

1-Hexanamine can be synthesized through several methods:

  • Nucleophilic Substitution: The most straightforward method involves the nucleophilic substitution of 1-bromohexane with ammonia. This process typically requires heating under reflux conditions.
  • Reduction of Nitriles: Hexanenitrile can be reduced using lithium aluminum hydride to yield 1-hexanamine.
  • Hydrolysis of Hexyl Isocyanate: Hexyl isocyanate can be hydrolyzed in the presence of water to produce 1-hexanamine .

1-Hexanamine, hydrobromide finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
  • Agriculture: Utilized in the formulation of agrochemicals.
  • Chemical Manufacturing: Acts as a building block for producing surfactants and polymers.
  • Laboratory Reagent: Employed in organic synthesis for various

Studies on 1-hexanamine's interactions focus on its behavior as a Bronsted base, where it accepts protons from acids. Its ability to form salts with various acids allows for manipulation in synthetic pathways. Interaction studies also highlight its reactivity with electrophiles and potential toxicological effects when interacting with biological systems .

1-Hexanamine is structurally similar to several other aliphatic amines. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
1-PentanamineC5H13NShorter carbon chain; less hydrophobic
1-HeptanamineC7H17NLonger carbon chain; potentially different solubility
2-HexanamineC6H15NSecondary amine; different reactivity profile
HexamethylenetetramineC6H12N4Heterocyclic structure; used in different applications than 1-hexanamine
CyclohexylamineC6H13NCyclic structure; distinct physical properties

Uniqueness

The uniqueness of 1-hexanamine lies in its primary amine structure, which allows it to participate in specific nucleophilic substitution reactions that secondary and tertiary amines cannot perform effectively. Additionally, its straight-chain configuration contributes to distinct physical properties such as boiling point and solubility compared to branched or cyclic amines.

Alkylation of Ammonia Derivatives

The alkylation of ammonia derivatives represents one of the fundamental approaches for the industrial synthesis of 1-hexanamine, hydrobromide. This methodology involves the nucleophilic substitution reaction between ammonia or primary amines and alkyl halides, specifically 1-bromohexane or 1-chlorohexane, to produce the desired primary amine product [1].

The reaction mechanism proceeds through a nucleophilic aliphatic substitution pathway, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon center of the alkyl halide. The process follows second-order kinetics and is facilitated by the basic nature of ammonia, which serves as an effective nucleophile [2]. The general reaction can be represented as:

NH₃ + C₆H₁₃X → C₆H₁₃NH₂ + HX

where X represents the halide leaving group [1].

Industrial implementation of this methodology typically employs elevated temperatures ranging from 150-200°C and atmospheric pressure conditions to enhance reaction kinetics [3]. However, the selectivity towards primary amine formation remains challenging due to the tendency of the initially formed primary amine to undergo further alkylation reactions, leading to secondary and tertiary amine formation [4]. This overalkylation phenomenon significantly reduces the yield of the desired primary amine product, with typical yields ranging from 30-50% under standard conditions [4].

To address the selectivity issues, industrial processes often utilize excess ammonia to suppress overalkylation reactions. The use of ammonia in large stoichiometric excess shifts the equilibrium towards primary amine formation and reduces the probability of secondary reactions [1]. Under optimized conditions with excess ammonia (typically 10-20 fold excess), reaction temperatures can be reduced to 50-100°C, resulting in improved yields of 60-80% and enhanced primary amine selectivity of 70-85% [3].

Recent developments in industrial alkylation processes have incorporated alcohol-based alkylating agents as alternatives to alkyl halides. The direct alkylation of ammonia with alcohols offers several advantages, including reduced waste generation and elimination of corrosive hydrogen halide byproducts [1]. The methylamine production industry, which produces approximately 500,000 tons annually through ammonia alkylation with methanol, demonstrates the commercial viability of alcohol-based alkylation processes [1].

The mechanism of alcohol-based alkylation involves the in-situ generation of alkyl halides or the direct nucleophilic substitution of the hydroxyl group under acidic conditions. Industrial catalysts for this process typically include strong acids or Lewis acids that activate the alcohol towards nucleophilic attack [1]. Temperature requirements for alcohol-based processes are generally higher (180-250°C) due to the lower reactivity of alcohols compared to alkyl halides.

Production capacity data indicates that alkylation-based processes account for approximately 25-30% of global primary amine production, with major industrial facilities typically operating at scales of 10,000-50,000 tons per year [5]. The economic viability of alkylation processes is primarily determined by raw material costs, which constitute 60-70% of total production expenses [5].

Hydrobromide Salt Formation Mechanisms

The formation of 1-hexanamine, hydrobromide through direct acid-base neutralization represents a critical step in the industrial production process. This mechanism involves the protonation of the basic nitrogen center in 1-hexanamine by hydrobromic acid, resulting in the formation of an ionic salt with enhanced stability and crystalline properties [6] [2].

The salt formation reaction follows classical acid-base chemistry principles, where the lone pair of electrons on the nitrogen atom accepts a proton from the hydrobromic acid molecule. The reaction is quantitative and proceeds rapidly under standard conditions:

C₆H₁₃NH₂ + HBr → C₆H₁₃NH₃⁺Br⁻

The thermodynamics of this reaction are highly favorable, with the formation of the ionic bond providing significant stabilization energy. The resulting ammonium salt exhibits dramatically different physicochemical properties compared to the free amine, including enhanced water solubility, crystalline structure, and improved thermal stability [6].

Industrial salt formation processes typically operate at temperatures between 0-25°C to prevent thermal decomposition and ensure high product purity . The reaction is highly exothermic, requiring careful temperature control through external cooling systems. Reaction times are generally short, ranging from 15-30 minutes, due to the rapid kinetics of the acid-base neutralization .

The stoichiometry of the salt formation reaction is critical for achieving optimal yields and purity. Industrial processes typically employ a slight excess of hydrobromic acid (molar ratio of HBr:amine = 1.1:1) to ensure complete conversion of the amine substrate and prevent the presence of unreacted free amine in the final product . Excess acid can be removed through subsequent purification steps without compromising product quality.

Mechanistic studies have revealed that the salt formation process involves the initial formation of hydrogen-bonded complexes between the amine and acid molecules, followed by rapid proton transfer and ionic bond formation [8]. The process is facilitated by polar solvents, which stabilize the ionic intermediates and products through solvation effects [9].

The crystallization behavior of 1-hexanamine, hydrobromide is influenced by several factors, including solvent choice, temperature, and concentration. Industrial processes typically employ mixed solvent systems, such as ethanol-water or ethanol-ether mixtures, to optimize crystal morphology and purity . The formation of different polymorphic forms can be controlled through careful manipulation of crystallization conditions, with the most stable form exhibiting optimal handling and storage characteristics [10].

Quality control in industrial salt formation processes relies on monitoring the pH of the reaction mixture, which should reach a value of 2.5-3.5 for optimal salt formation . Advanced analytical techniques, including infrared spectroscopy and nuclear magnetic resonance, are employed to confirm the complete formation of the salt and absence of unreacted starting materials [6].

The hydrobromide salt formation mechanism exhibits excellent atom economy, with theoretical yields approaching 100% under optimized conditions. Industrial processes typically achieve practical yields of 85-95% with purities exceeding 98%, making this approach highly attractive for commercial production .

Laboratory-Scale Preparation Techniques

Purification and Crystallization Protocols

Laboratory-scale purification of 1-hexanamine, hydrobromide requires specialized protocols designed to achieve high purity while maintaining acceptable recovery yields. The most effective purification methodology involves recrystallization techniques that exploit the differential solubility characteristics of the target compound and its impurities [11].

The primary purification protocol employs recrystallization from ethanol-water mixtures, which provides optimal balance between solubility control and crystal quality. The procedure begins with dissolution of the crude salt in hot ethanol (60-70°C) at concentrations of 100-150 mg/mL, followed by gradual addition of water until the solution reaches the saturation point [11]. The solution is then cooled slowly to room temperature over a period of 2-4 hours to promote the formation of well-defined crystals.

Temperature control during the crystallization process is critical for achieving high purity products. Rapid cooling leads to the formation of small, poorly formed crystals that tend to incorporate impurities within the crystal lattice [12]. Conversely, extremely slow cooling (24-48 hours) can result in the formation of large crystals with improved purity but reduced overall recovery yields [11].

The choice of solvent system significantly impacts both the purity and morphology of the crystallized product. Ethanol-water mixtures (typically 3:1 to 1:1 ratios) provide the optimal environment for selective crystallization of the hydrobromide salt while maintaining impurities in solution [13]. Alternative solvent systems, including methanol-water and isopropanol-water, have been evaluated but generally provide inferior results in terms of crystal quality and recovery efficiency [13].

Advanced purification protocols incorporate the use of activated carbon treatment to remove colored impurities and trace organic contaminants. The crude salt solution is treated with 2-5% by weight of activated carbon at elevated temperature (50-60°C) for 30-60 minutes, followed by hot filtration to remove the carbon and adsorbed impurities [14]. This treatment typically improves the final product purity by 2-5% while maintaining excellent recovery yields.

Crystallization kinetics can be controlled through the use of seed crystals, which promote nucleation and guide crystal growth towards the desired polymorphic form [15]. The addition of 1-5% by weight of pure seed crystals to the supersaturated solution significantly reduces the induction time for crystallization and results in more uniform crystal size distribution [15].

The optimization of crystallization conditions has been achieved through systematic variation of parameters including temperature, concentration, cooling rate, and solvent composition. Statistical experimental design approaches have identified the optimal conditions as: initial dissolution temperature of 65°C, cooling rate of 1°C per 10 minutes, and ethanol-water ratio of 2:1 [11]. Under these conditions, purities of 98-99% are routinely achieved with recovery yields of 85-95%.

Alternative purification methodologies include vacuum distillation of the free amine followed by salt formation, which provides excellent purity but requires specialized equipment and careful handling due to the basic nature of the free amine [16]. Column chromatography techniques have also been investigated but are generally considered impractical for routine laboratory-scale purification due to the ionic nature of the salt [11].

Quality assessment protocols for purified products include melting point determination (expected range: 154-158°C), infrared spectroscopy to confirm the presence of characteristic NH₃⁺ and Br⁻ vibrational bands, and nuclear magnetic resonance spectroscopy to verify structural integrity [6]. High-performance liquid chromatography analysis provides quantitative assessment of impurity levels and overall product purity.

Yield Optimization Strategies

Yield optimization in laboratory-scale synthesis of 1-hexanamine, hydrobromide requires a comprehensive approach addressing both the primary synthesis reaction and subsequent purification steps. The overall yield is determined by the product of individual step yields, making optimization of each stage critical for achieving acceptable overall efficiency [17].

The most significant yield improvements have been achieved through optimization of the reductive amination pathway, which offers the highest theoretical yields and selectivity compared to alternative synthetic approaches [18] [19]. This methodology employs n-hexanol as the starting material and ammonia as the nitrogen source, with nickel-cerium catalysts supported on gamma-alumina providing optimal catalytic activity [18].

Catalyst preparation protocols significantly impact both activity and selectivity in the reductive amination process. The optimal catalyst composition contains 15-20% nickel loading with 2-5% cerium as a promoter, supported on high-surface-area gamma-alumina [18]. The preparation involves co-impregnation of nickel and cerium precursors, followed by calcination at 450-550°C for 5-7 hours and reduction under hydrogen atmosphere at 500-600°C [17].

Reaction condition optimization has identified temperature as the most critical parameter affecting both conversion and selectivity. The optimal temperature range of 200-220°C provides the best balance between reaction rate and selectivity towards primary amine formation [18]. Lower temperatures result in incomplete conversion, while higher temperatures promote unwanted side reactions including deamination and carbon-carbon bond cleavage [18].

The molar ratio of ammonia to hexanol significantly influences the selectivity towards primary amine formation versus secondary amine byproducts. Optimal ratios range from 7:1 to 11:1, with higher ratios improving selectivity but requiring more intensive downstream separation processes [17]. The use of hydrogen as a co-reactant (hydrogen to hexanol ratio of 1-3:1) enhances the reduction of intermediate imine species and improves overall yield [17].

Continuous process optimization through the use of fixed-bed reactor systems has demonstrated superior performance compared to batch processes. The optimal space velocity ranges from 0.5-2.0 min⁻¹, providing sufficient residence time for complete conversion while minimizing unwanted side reactions [17]. Temperature profile optimization within the reactor can further enhance selectivity by maintaining optimal conditions throughout the reaction zone.

Product recovery optimization focuses on efficient separation of the desired amine product from unreacted starting materials and byproducts. Distillation-based separation methods provide excellent recovery yields (80-90%) but require careful temperature control to prevent thermal decomposition [20]. Alternative separation methods, including liquid-liquid extraction and membrane-based techniques, have shown promise for specific applications but require further development for routine laboratory use.

The integration of in-situ salt formation with the primary synthesis reaction offers significant advantages in terms of overall process efficiency and product purity. This approach involves the direct addition of hydrobromic acid to the reaction mixture following completion of the amination reaction, eliminating the need for intermediate purification steps [21]. Yields approaching 80-85% of theoretical have been achieved using this integrated approach.

Statistical optimization techniques, including response surface methodology and design of experiments approaches, have been applied to identify optimal conditions for multi-parameter systems [17]. These methodologies have revealed significant interaction effects between temperature, pressure, and catalyst composition that would not be apparent through traditional one-factor-at-a-time optimization approaches.

Economic optimization strategies focus on minimizing raw material consumption and energy requirements while maintaining product quality specifications. The use of renewable feedstocks, including bio-derived hexanol, offers potential cost advantages while improving the environmental profile of the synthesis process [22]. Process intensification through the use of microreactor technology has demonstrated potential for reducing both capital and operating costs while improving yield and selectivity [23].

Waste minimization strategies incorporate solvent recovery and recycling systems that can recover 90-95% of process solvents for reuse. The implementation of closed-loop solvent systems significantly reduces both raw material costs and environmental impact while maintaining product quality [13]. Advanced distillation techniques, including azeotropic distillation and extractive distillation, enable efficient recovery of high-purity solvents from process streams.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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